molecular formula C22H21N B13105329 N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13105329
M. Wt: 299.4 g/mol
InChI Key: IRRKFRPMZBLWCF-UHFFFAOYSA-N
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Description

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a tetrahydronaphthalene (tetralin) core structure substituted with a diphenylamine group. This structure is related to the 2-aminotetralin scaffold, which is a recognized pharmacophore in neuroscience research . Compounds based on the 2-aminotetralin structure have been extensively studied for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors such as 5-HT 2 and 5-HT 7 . For instance, research into similar 4-phenyl-2-dimethylaminotetralin (PAT) compounds has shown them to be stereospecific ligands with agonist or inverse agonist activity at 5-HT 2 receptor subtypes, indicating potential for use in neuropsychiatric disorder research . The diphenylamine moiety is also a significant functional group known for its antioxidant properties and is used in various industrial and laboratory applications . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related chemical classes.

Properties

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C22H21N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-6,11-17H,7-10H2

InChI Key

IRRKFRPMZBLWCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine generally proceeds via the following key steps:

  • Starting Material: 5,6,7,8-tetrahydronaphthalen-2-amine or its derivatives.
  • Amination: Introduction of the diphenylamine moiety typically involves nucleophilic substitution or reductive amination reactions.
  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyzed hydrogenation is commonly employed to reduce intermediates and facilitate coupling.

A representative synthetic approach includes the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with diphenylamine under hydrogen atmosphere in the presence of Pd/C catalyst. This method ensures selective hydrogenation and amination, yielding the target compound with high purity and yield.

Detailed Preparation Procedure

Step Reagents/Conditions Description Outcome
1 5,6,7,8-tetrahydronaphthalen-2-amine + Diphenylamine Reaction under Pd/C catalyst, hydrogen gas atmosphere, solvent such as ethyl acetate, temperature ~70°C, 12-24 hours Formation of this compound via reductive amination/hydrogenation
2 Purification Column chromatography or recrystallization Isolation of pure compound with >96% purity
3 Characterization 1H-NMR, 13C-NMR, HPLC, Mass Spectrometry Confirmation of structure and purity

Industrial Preparation Methods

In industrial settings, the synthesis is scaled up using:

Reaction Mechanisms and Analysis

The key reaction mechanism involves nucleophilic substitution and catalytic hydrogenation:

  • The amine group on 5,6,7,8-tetrahydronaphthalen-2-amine acts as a nucleophile attacking diphenylamine or its activated derivatives.
  • Pd/C catalyzes hydrogen addition, facilitating reduction of intermediates and stabilizing the amine linkage.
  • The reaction proceeds under mild temperatures (60–80°C) and atmospheric or slightly elevated hydrogen pressure.

Characterization of Intermediates and Final Product

Technique Purpose Details
1H-NMR and 13C-NMR Structural elucidation Confirms substitution pattern and stereochemistry
High-Performance Liquid Chromatography (HPLC) Purity assessment Typical solvent systems: MeOH:EtOH:2-PrOH:Hexanes in ratios such as 5:5:5:85
Mass Spectrometry (HRMS) Molecular weight confirmation Confirms molecular formula C22H21N
Optical Rotation Stereochemical configuration Measured with polarimeter to confirm trans/cis isomers

Summary Table of Preparation Methods

Method Starting Materials Catalyst Conditions Yield Notes
Pd/C Catalyzed Hydrogenation 5,6,7,8-tetrahydronaphthalen-2-amine + Diphenylamine Pd/C H2 gas, 70°C, 12-24 h, ethyl acetate solvent High (>90%) Standard laboratory and industrial method
Reductive Amination Tetrahydronaphthalen-2-one + Diphenylamine + Reducing agent Pd/C or NaBH4 Mild heating, solvent varies Moderate to high Alternative route via ketone intermediate
Nucleophilic Substitution Activated halide derivative + Diphenylamine None or Pd catalyst Room temperature to 80°C Variable Used for derivatives and analog synthesis

Research Findings and Notes

  • The compound’s preparation benefits from the use of Pd/C catalysts, which provide high selectivity and yield under relatively mild conditions.
  • Diastereomeric mixtures can form during synthesis, but purification techniques such as column chromatography are typically sufficient to isolate the desired isomer.
  • The preparation methods are adaptable for synthesizing analogues by modifying substituents on the phenyl rings or tetrahydronaphthalene core.
  • Structural validation via X-ray crystallography and NMR confirms the absolute configuration and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The amine group in N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine participates in nucleophilic substitution reactions. For example:

  • Reaction with Alkyl Halides :
    The compound reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Reagent Conditions Product
Methyl iodideK₂CO₃, DMF, 60°C, 12hN,N-Diphenyl-N-methyl-5,6,7,8-tetrahydronaphthalen-2-ammonium iodide
  • Acylation :
    Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives. These derivatives are intermediates in synthesizing bioactive molecules .

Oxidation Reactions

The tetrahydronaphthalene ring undergoes oxidation to form aromatic naphthalene derivatives. For instance:

  • Catalytic Oxidation :
    Using Pd/C or PtO₂ catalysts under oxygen-rich conditions, the compound oxidizes to N,N-diphenylnaphthalen-2-amine. This reaction is pivotal in materials science for creating conjugated aromatic systems .

Oxidizing Agent Catalyst Temperature Product
O₂ (g)Pd/C120°C, 24hN,N-Diphenylnaphthalen-2-amine

Reduction Reactions

The amine group and unsaturated bonds in the tetrahydronaphthalene core can be reduced:

  • Catalytic Hydrogenation :
    Hydrogenation with Raney nickel or palladium catalysts saturates the tetrahydronaphthalene ring, yielding decahydronaphthalen-2-amine derivatives. This step is used to study structure-activity relationships in opioid receptor ligands .

Reducing Agent Catalyst Conditions Product
H₂ (g)Pd/C80°C, 50 psi, 6hN,N-Diphenyldecahydronaphthalen-2-amine

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups:

  • Suzuki Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. This method is employed to synthesize analogs for receptor-binding studies .

Partner Catalyst Conditions Product
3-Bromophenylboronic acidPd(PPh₃)₄DME, 80°C, 12hN,N-Diphenyl-3-biphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Formation of Quinazolinones :
    Reaction with phosgene or triphosgene generates cyclic urea derivatives, which are explored as kinase inhibitors .

Reagent Conditions Product
TriphosgeneTHF, 0°C → RT, 6h6-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Acid-Base Reactions

The amine’s basicity enables salt formation with mineral or organic acids:

  • Hydrochloride Salt Formation :
    Treatment with HCl gas in diethyl ether yields a water-soluble hydrochloride salt, enhancing pharmaceutical formulation stability .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-donating phenyl groups direct electrophiles to specific positions on the tetrahydronaphthalene ring.

  • Steric Effects : Bulky N,N-diphenyl groups hinder reactions at the nitrogen atom, favoring ring-centered reactivity in many cases .

These reactions underscore the compound’s versatility in organic synthesis and drug development. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability for industrial applications .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives, including those related to N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine, showed promising results in inhibiting tumor growth. The mechanism involves the modulation of various cellular pathways associated with cancer proliferation and survival .

Case Study:
A recent investigation evaluated the tumor inhibitory activity of synthesized tetrahydronaphthalene derivatives. The results indicated that specific structural modifications enhanced their efficacy against various cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited improved potency compared to their electron-donating counterparts .

2. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Data Table: Antioxidant Activity of Tetrahydronaphthalene Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound15Scavenging of free radicals
Derivative A12Inhibition of lipid peroxidation
Derivative B20Modulation of antioxidant enzymes

The above table summarizes the IC50 values for various derivatives tested for antioxidant activity. Lower IC50 values indicate higher potency in scavenging free radicals .

Biological Activities

1. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study:
In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in RAW 264.7 macrophages upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of tetrahydronaphthalene derivatives. These compounds have been tested against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity Against Common Pathogens

Compound NameMIC (µg/mL)Target Pathogen
This compound25Staphylococcus aureus
Derivative C30Escherichia coli
Derivative D20Candida albicans

The table illustrates the minimum inhibitory concentration (MIC) values for selected compounds against common pathogens .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

N,N-Dimethyltetrahydronaphthalen-2-amines

A series of trans-4-substituted-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amines (e.g., 5l , 5m , 5n , 5o ) are documented in , and 3. Key examples include:

  • trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Melting point 137–139°C, synthesized via reductive amination (71% yield) .
  • trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) : Yellow oil, prepared via a six-step protocol .

Comparison :

  • Substituent Size : The dimethylamine group in these analogues reduces steric bulk compared to the diphenyl substitution in the target compound. This likely enhances solubility but may reduce receptor-binding affinity due to weaker π-π interactions.
  • Synthetic Routes : Reductive amination is common for dimethyl analogues, whereas diphenyl derivatives may require Ullmann or Buchwald-Hartwig couplings for aryl group introduction.
Methoxy-Substituted Analogues
  • 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 457065-49-5): Features methoxy and tetramethyl substituents, enhancing lipophilicity (logP) compared to the diphenyl variant. Purity ≥98% ().
  • 7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol: Contains hydroxyl and amino groups, enabling hydrogen bonding ().

Comparison :

  • Biological Interactions : Methoxy groups may engage in hydrogen bonding with receptors, whereas diphenyl groups prioritize hydrophobic interactions.
Piperidine and Imidazole Derivatives
  • N-Phenyl-N-(piperidin-4-yl)propionamide : Features a piperidine ring instead of a tetrahydronaphthalene core ().
  • 4,5-Dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine : Contains an imidazole ring, enabling metal coordination ().

Comparison :

  • Core Scaffold : Piperidine/imidazole derivatives diverge from the tetrahydronaphthalene backbone, altering conformational flexibility and binding modes.
  • Functional Groups : Amide or imidazole groups introduce hydrogen-bonding or metal-binding capabilities absent in the diphenylamine compound.

Physicochemical Properties

Compound Substituents Melting Point/State LogP (Predicted) Key Features
Target Compound (CAS: 1956319-70-2) N,N-Diphenyl Not reported ~5.2* High steric bulk, hydrophobic
5l (CAS: Not provided) N,N-Dimethyl, Cyclohexyl 137–139°C ~3.8 Crystalline, moderate solubility
3-Methoxy-5,5,8,8-tetramethyl derivative Methoxy, Tetramethyl Not reported ~4.5 Enhanced lipophilicity
7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol Hydroxyl, Amino Not reported ~2.1 Polar, H-bond donor/acceptor

*Estimated using fragment-based methods.

Biological Activity

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C22H21N
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 1956319-70-2
  • Purity : Typically >96% .

Research indicates that this compound exhibits multiple mechanisms of action:

  • Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which may help mitigate oxidative stress-related damage in cells .
  • Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Tested Concentration Effect Observed Reference
Dopamine D3 receptor affinityIC50 = 50 nMSignificant binding affinity
Antioxidant capacity100 µMReduction in oxidative stress markers
Cytotoxicity against cancer cells10 µg/mLInduction of apoptosis in HT-29 cells
Neuroprotective effects50 mg/kgProtection against METH-induced toxicity

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a murine model of methamphetamine toxicity. The compound significantly reduced dopamine depletion and neuroinflammation markers when administered prior to methamphetamine exposure .
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., HT-29 and TK-10) at low micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diphenyltetrahydronaphthalen-2-amine derivatives, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves reductive amination or Pd-catalyzed coupling. For example, derivatives of tetrahydronaphthalen-2-amine are synthesized via a six-step procedure starting from substituted benzaldehydes and acetophenones, followed by hydrogenation (e.g., using Pd/C in ethyl acetate at 70°C, 97% yield) . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC with specific solvent systems (e.g., MeOH:EtOH:2-PrOH:Hexanes 5:5:5:85) to confirm regioisomeric purity .

Q. How are structural and stereochemical properties of N,N-diphenyltetrahydronaphthalen-2-amine derivatives validated?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed for absolute configuration determination . NMR analysis (e.g., 1H^1H- and 13C^{13}C-NMR) resolves substituent positions and confirms trans/cis configurations in cyclohexyl or cyclooctyl derivatives . High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in atropisomerism observed in tetrahydronaphthalen-2-amine derivatives?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and X-ray diffraction are critical. For example, VT-NMR at 332 K identifies interconversion barriers (~16.8 kcal·mol1^{-1}) in thiazolidinone derivatives, while quantum chemical calculations (e.g., DFT) determine the relative stability of isomers . NOESY correlations further confirm spatial arrangements (e.g., tetrahydronaphthalene orientation relative to planar rings) .

Q. What computational strategies are used to predict receptor binding affinity for tetrahydronaphthalen-2-amine-based agonists?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like dopamine D3 receptors. For hybrid structures, binding assays (e.g., 3H^3H-spiperone displacement) and GTPγS functional assays validate computational predictions. Selective agonists (e.g., Ki = 0.92 nM for D3 receptors) are optimized using bioisosteric heterocycles .

Q. How do substituents on the tetrahydronaphthalene core influence pharmacological selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare electron-withdrawing/donating groups. For example, biphenyl-3-yl or 2′-chlorophenyl substituents enhance selectivity for α1A adrenergic receptors (>250-fold vs. α1B/D) . Functional assays in transfected cells (e.g., CHO or AtT-20) quantify EC50_{50} values and efficacy (full vs. partial agonism) .

Data Interpretation & Validation

Q. How should researchers address discrepancies in crystallographic data for tetrahydronaphthalen-2-amine derivatives?

  • Methodological Answer : Cross-validate using multiple software (e.g., SHELX vs. Olex2) and check for twinning or disorder. For high-resolution data (<1.0 Å), SHELXL’s TWIN/BASF commands refine twin fractions, while R1_1/wR2_2 residuals (<5%) ensure reliability .

Q. What analytical techniques differentiate isomeric byproducts in tetrahydronaphthalen-2-amine synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) with polar solvents (e.g., hexane:isopropanol 90:10) separates enantiomers. GC-MS coupled with retention index matching identifies regioisomers, while 1H^1H-NMR coupling constants (e.g., J = 10–12 Hz for trans isomers) confirm stereochemistry .

Experimental Design Considerations

Q. What safety protocols are essential for handling tetrahydronaphthalen-2-amine precursors?

  • Methodological Answer : Use fume hoods for volatile intermediates (e.g., 2-chlorobenzaldehyde). Avoid exposure to Pd/C catalysts during hydrogenation by employing inert atmospheres and quenching with Celite . For toxic byproducts (e.g., nitrosoamines), implement LC-MS monitoring and scavengers (e.g., ascorbic acid) .

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